5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
The compound “5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2,3,5,6-tetramethylphenyl group and a carboxylic acid methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the tetramethylphenyl group would add significant bulk and complexity to the molecule .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this molecule could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating properties of the methyl groups on the phenyl ring and the presence of the ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the electronic properties of the atoms and bonds in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrazole Derivatives : A study explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their potential analgesic and anti-inflammatory activities. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting its potential as a lead molecule for further modification into a novel class of analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Chemotherapy Synergy : Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, exhibiting a synergistic effect in combination with the first-line antitumor drug Temobel (Temozolomid) used in brain tumors chemotherapy (Kletskov et al., 2018).
Material Science and Chemistry
Corrosion Inhibition : Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid. The results revealed that these compounds significantly reduce corrosion rates, with the efficiency increasing with the concentration of pyrazole compounds (Herrag et al., 2007).
Electron Transfer and Induced Polarization : A study on pyrazole ester derivatives showed their ability to selectively bind to acetone molecules, stabilizing the system. This binding is facilitated by hydrogen bonding and C–H⋯π interactions, which play a crucial role in the stabilization of the host–guest complex (Tewari et al., 2014).
X-ray Crystallography and Structural Analysis
- Crystal Structure Analysis : Research on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into its synthesis, spectroscopic, and structural characteristics. The study included single-crystal X-ray diffraction, highlighting the importance of intermolecular interactions such as C-H···O and C-H···π in stabilizing the structure (Viveka et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8-6-9(2)11(4)14(10(8)3)12-7-13(17-16-12)15(18)19-5/h6-7H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBKAUQIQOTDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144298 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197052-80-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197052-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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